N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a quinoline moiety linked through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the tetrahydroquinoline and quinoline moieties through an oxalamide linkage. This can be achieved by reacting the appropriate amines with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler and Skraup reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the oxalamide linkage, potentially breaking it down into the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines from the breakdown of the oxalamide linkage.
Substitution: Various substituted quinoline and tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure could be exploited in the design of novel organic materials with specific electronic or photophysical properties.
Biological Research: It can be used as a probe to study various biological processes, especially those involving quinoline and tetrahydroquinoline derivatives.
Mechanism of Action
The mechanism of action of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(quinolin-4-yl)oxalamide: Similar structure but lacks the methyl group on the quinoline moiety.
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-3-yl)oxalamide: Similar structure but with the methyl group at a different position on the quinoline ring.
Uniqueness
The presence of both a tetrahydroquinoline and a quinoline moiety linked through an oxalamide bridge makes N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide unique. This structural feature could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-29-14-6-7-19-16-18(10-11-23(19)29)12-13-26-24(30)25(31)28-22-15-17(2)27-21-9-5-4-8-20(21)22/h4-5,8-11,15-16H,3,6-7,12-14H2,1-2H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMNXXNNSWRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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